molecular formula C22H21NO4 B12593308 2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-34-9

2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12593308
CAS No.: 648924-34-9
M. Wt: 363.4 g/mol
InChI Key: DXZRJYZUHDWEHZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with hydroxy, methoxy, and phenylethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with an amine derivative.

    Substitution Reactions: Subsequent steps involve introducing the hydroxy, methoxy, and phenylethoxy groups through various substitution reactions. These reactions often require specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy and phenylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating enzyme functions and signaling pathways. The phenylethoxy group enhances its lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

648924-34-9

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

2-hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H21NO4/c1-26-18-10-11-20(21(24)15-18)22(25)23-17-8-5-9-19(14-17)27-13-12-16-6-3-2-4-7-16/h2-11,14-15,24H,12-13H2,1H3,(H,23,25)

InChI Key

DXZRJYZUHDWEHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)O

Origin of Product

United States

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